ADB-5'Br-4en-PINACA
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Overview
Description
ADB-5’Br-4en-PINACA is a synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide family. It is structurally similar to other synthetic cannabinoids and has been identified in various regions, including the United States and Europe . This compound is known for its high potency and has been used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADB-5’Br-4en-PINACA involves the bromination of the indazole ring at the 5-position. The reaction conditions often include the use of solvents like methanol and reagents such as formic acid and ammonium formate .
Industrial Production Methods: the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: ADB-5’Br-4en-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated analogs.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, ketone, and halogenated derivatives, which are often used for further research and analysis .
Scientific Research Applications
ADB-5’Br-4en-PINACA has several scientific research applications:
Mechanism of Action
ADB-5’Br-4en-PINACA exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids like delta-9-tetrahydrocannabinol. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects .
Comparison with Similar Compounds
MDMB-4en-PINACA: Another synthetic cannabinoid with structural similarities, known for its high potency and widespread use.
5F-ADB-PINACA: A fluorinated analog with similar receptor agonist properties.
Uniqueness: ADB-5’Br-4en-PINACA is unique due to its bromine substitution at the 5-position of the indazole ring, which enhances its potency compared to its unsubstituted analogs . This structural modification makes it a valuable compound for research and forensic applications.
Properties
Molecular Formula |
C19H25BrN4O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1-pent-4-enylindazole-3-carboxamide |
InChI |
InChI=1S/C19H25BrN4O2/c1-5-6-7-10-24-14-9-8-12(20)11-13(14)15(23-24)18(26)22-16(17(21)25)19(2,3)4/h5,8-9,11,16H,1,6-7,10H2,2-4H3,(H2,21,25)(H,22,26)/t16-/m1/s1 |
InChI Key |
SKMMFULKOGGVOT-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C |
Origin of Product |
United States |
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